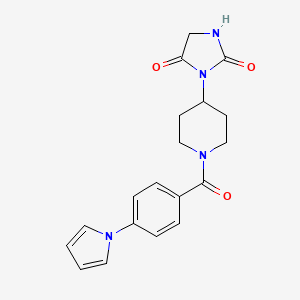

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

The compound 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a heterocyclic molecule featuring an imidazolidine-2,4-dione core linked to a piperidin-4-yl group substituted with a 4-(1H-pyrrol-1-yl)benzoyl moiety. This structure combines multiple pharmacophoric elements:

- The imidazolidine-2,4-dione (hydantoin) ring is a well-known scaffold in medicinal chemistry, associated with anticonvulsant, antimicrobial, and kinase inhibitory activities.

Properties

IUPAC Name |

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-17-13-20-19(26)23(17)16-7-11-22(12-8-16)18(25)14-3-5-15(6-4-14)21-9-1-2-10-21/h1-6,9-10,16H,7-8,11-13H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUGNRUKAHFVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactionsThe piperidine ring is then constructed via a cyclization reaction, and finally, the imidazolidine-2,4-dione moiety is introduced through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials with specific properties.

Biology

Biologically, the compound is studied for its potential as a bioactive molecule. The presence of the imidazolidine and pyrrole rings suggests antimicrobial and antifungal properties, making it a candidate for drug development. Research indicates that compounds with similar structures have shown efficacy against various pathogens.

Medicine

In medicinal chemistry, this compound is investigated for therapeutic applications. The combination of functional groups may contribute to its activity as an enzyme inhibitor or receptor modulator. For instance, studies have suggested that derivatives of similar compounds can interact with specific receptors involved in pain modulation and cognitive function.

Case Studies

- Antimicrobial Activity : A study demonstrated that related imidazolidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione could be further explored for developing new antibiotics.

- Cognitive Enhancement : Research involving similar compounds indicated potential benefits in cognitive function improvement in animal models of Alzheimer's disease. The modulation of specific receptors by these compounds could lead to advancements in treating neurodegenerative disorders.

- Pain Management : Another study highlighted the analgesic properties of related compounds when tested in models of neuropathic pain. This suggests that the target compound may possess similar effects, warranting further investigation into its use as a pain management agent.

Mechanism of Action

The mechanism of action of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Influence :

- The imidazolidine-2,4-dione core in the target compound and ’s derivative is associated with conformational rigidity, which may enhance target binding compared to the bipyridine-imidazole hybrid in .

- Piperidine and pyridine substituents (common in and ) improve solubility and pharmacokinetic profiles relative to purely aromatic systems .

This contrasts with the trifluoroethyl group in , which enhances metabolic stability via fluorine’s electronegativity . Fluorescent bipyridine derivatives () are advantageous for imaging studies but may lack the target selectivity seen in hydantoin-based compounds .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling reactions (e.g., amide bond formation between benzoyl and piperidine groups), whereas ’s SNAr reaction offers higher yields (reported as "good" in bipyridine systems) .

Research Findings and Limitations

- notes that piperidine-containing heterocycles (e.g., 7-(piperidin-4-yl) substituents) often show improved kinase inhibitory activity due to their ability to occupy hydrophobic pockets in enzyme active sites .

- Critical Gap : Direct biological data (e.g., IC50 values, toxicity profiles) for the target compound are absent in the provided evidence. Further studies are required to validate its hypothesized activities.

Biological Activity

3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyrrole ring : Known for its role in various biological activities.

- Benzoyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Piperidine ring : Often associated with pharmacological activity.

- Imidazolidine-2,4-dione moiety : Imparts stability and potential reactivity.

The molecular formula is with a molecular weight of 352.4 g/mol .

Anticancer Properties

Research indicates that 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by:

- Cell Cycle Arrest : The compound has been shown to increase the proportion of cells in the G2/M phase, indicating a mechanism that disrupts normal cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF7 | 15.0 | Cell cycle arrest |

| HepG2 | 10.0 | Increased reactive oxygen species |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it has activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Inhibition zones were measured using the agar well diffusion method, showing promising results compared to standard antibiotics .

The proposed mechanism of action for this compound involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cell proliferation and survival pathways. This modulation can lead to:

- Inhibition of microbial growth : By interfering with bacterial enzyme systems.

- Induction of apoptosis in cancer cells : Through activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione:

- Antitumor Activity : A study on related imidazolidine derivatives showed significant tumor growth inhibition in vivo models when administered at specific dosages .

- Comparative Analysis : Research comparing this compound with other known anticancer agents indicated a superior efficacy profile in certain cancer types, suggesting further exploration in clinical settings .

Q & A

Q. Example Workflow :

Simulate the acylation step using Gaussian02.

Optimize solvent polarity and temperature via COSMO-RS.

Validate with small-scale reactions (mg quantities) .

(Advanced) How should researchers address contradictory biological activity data across studies?

Answer:

Conflicting results may arise from:

- Purity Variability : Ensure compound purity ≥95% (HPLC) and confirm absence of regioisomers (e.g., via 2D NMR) .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .

Q. Case Study :

- A study on benzoylpiperidine derivatives showed IC50 variations due to differences in electron-withdrawing substituents on the phenyl ring .

(Advanced) What experimental design strategies are effective for studying structure-activity relationships (SAR)?

Answer:

- Factorial Design : Vary substituents (e.g., pyrrole position, benzoyl substituents) and measure effects on binding affinity .

- Response Surface Methodology (RSM) : Optimize reaction yield and bioactivity by adjusting parameters like temperature, pH, and stoichiometry .

- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity .

Q. Example :

- For imidazolidine-dione derivatives, a 2^3 factorial design revealed that electron-donating groups on the benzoyl moiety enhanced solubility but reduced target binding .

(Advanced) How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., piperidine vs. pyrrole protons) .

- X-ray Crystallography : Confirm absolute configuration, as demonstrated for dispiro-piperidine derivatives .

- Comparative Analysis : Cross-reference with structurally validated compounds (e.g., spiro[piperidine-4,2'-quinoline] derivatives) .

Q. Data Conflict Example :

- A study reported conflicting carbonyl peaks (δ 168 vs. 170 ppm) due to solvent polarity effects (DMSO vs. CDCl3) .

(Basic) What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis (risk of volatile solvents like DCM) .

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid .

(Advanced) How can researchers design derivatives to improve metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.